3-Oxo-2,3-dihydro-1H-indene-4-carboxamide
Overview
Description
3-Oxo-2,3-dihydro-1H-indene-4-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. It is a derivative of indene, a bicyclic hydrocarbon, and features a carboxamide group at the 4-position and a keto group at the 3-position. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2,3-dihydro-1H-indene-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(2-cyanophenyl)propanoic acid with a suitable reagent to induce cyclization and form the indene core . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2,3-dihydro-1H-indene-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions, where nucleophiles replace the amide group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile involved.
Scientific Research Applications
3-Oxo-2,3-dihydro-1H-indene-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Oxo-2,3-dihydro-1H-indene-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or antagonist, binding to the active site of the target molecule and preventing its normal function. This interaction can disrupt biological pathways and lead to therapeutic effects, such as the inhibition of disease-related enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
- 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile
- 3-Oxo-2,3-dihydro-1H-indazole-4-carboxamide
Uniqueness
3-Oxo-2,3-dihydro-1H-indene-4-carboxamide is unique due to its specific structure, which combines the indene core with a carboxamide group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers a different set of reactivity and potential interactions with biological targets, which can be leveraged in the development of new drugs and materials.
Properties
IUPAC Name |
3-oxo-1,2-dihydroindene-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-10(13)7-3-1-2-6-4-5-8(12)9(6)7/h1-3H,4-5H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYOIDBKFDNWHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC=C2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440668 | |
Record name | 3-Oxo-2,3-dihydro-1H-indene-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215362-21-3 | |
Record name | 3-Oxo-2,3-dihydro-1H-indene-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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